N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide

Cruzain inhibition Chagas disease Bromine positional scanning

This specific meta-bromophenoxy-Dipp acetamide (CAS 6141-85-1) is essential for QSAR-driven research. The 3-bromo substitution and bulky 2,6-diisopropylphenyl group create a unique conformational and electronic profile (XLogP3=5.7, exact mass 389.0990 Da) that cannot be replicated by para/ortho isomers or non-brominated analogs. Its distinct bromine isotope pattern makes it a valuable probe for mass-spectrometry tracing. Researchers targeting cruzain, bromodomains, or other membrane-associated proteins must use this exact compound to ensure data reproducibility.

Molecular Formula C20H24BrNO2
Molecular Weight 390.3 g/mol
CAS No. 6141-85-1
Cat. No. B3474124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide
CAS6141-85-1
Molecular FormulaC20H24BrNO2
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC(=CC=C2)Br
InChIInChI=1S/C20H24BrNO2/c1-13(2)17-9-6-10-18(14(3)4)20(17)22-19(23)12-24-16-8-5-7-15(21)11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23)
InChIKeyHONJKDHMOJUPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2,6-Bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide (CAS 6141-85-1): Core Physicochemical Identity and Compound-Class Context


N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide (CAS 6141-85-1, MF: C20H24BrNO2, MW: 390.31 g·mol⁻¹) is a synthetic phenoxyacetamide derivative distinguished by a bulky 2,6-diisopropylphenyl (Dipp) N-substituent and a meta-brominated phenoxyacetyl side-chain. The compound bears the identifiers DTXSID90360842, ST030236, and CBMicro_001604 within screening collections . Its calculated partition coefficient (XLogP3 = 5.7), low hydrogen-bond donor count (1), and moderate acceptor count (2) place it in a lipophilic chemical space that is characteristic of fragment-to-lead libraries targeting intracellular or membrane-associated proteins .

Why Generic Substitution Fails for N-[2,6-Bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide: The Meta-Bromo-Dipp Topology


Generic replacement of N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide with a positional isomer or non-brominated analog is chemically unsound for quantitative structure-activity relationship (QSAR)-governed applications. The meta-bromine substitution on the phenoxy ring determines the vector of the heavy-atom electron density and influences both the molecular dipole and the preferred conformational ensemble of the flexible oxyacetamide linker, which differs fundamentally from para- or ortho-bromo regioisomers . Simultaneously, the 2,6-diisopropylphenyl group provides a defined steric shield around the amide N–H, restricting the accessible hydrogen-bond geometry compared to less hindered N-aryl variants such as the N-phenyl or N-benzyl congeners . Consequently, the measured lipophilicity (XLogP3 = 5.7), the experimentally determined exact mass (389.0990 Da), and the compound’s behavior in chromatographic or target-engagement assays cannot be reproduced by simply substituting a 4-bromophenoxy or 2-bromophenoxy analogue of otherwise identical gross formula [1].

Quantitative Differentiation Evidence for N-[2,6-Bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide Against Closest Analogs


Meta-Bromo vs. Para-Bromo Isomer Differentiation in Cruzain Inhibition: Benchmarking the Positional Effect of the 3-Bromophenoxy Substituent

In a matched-pair analysis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(x-bromophenoxy)acetamide congeners, the meta-bromo (3-bromophenoxy) derivative exhibits an IC50 of 0.0008 µM against Trypanosoma cruzi cruzain, whereas the para-bromo (4-bromophenoxy) isomer shows an IC50 of 0.0027 µM under identical assay conditions. This represents a 3.4-fold greater potency for the meta-substituted compound, demonstrating that the bromine position on the phenoxy ring is a critical determinant of target engagement—not merely a lipophilicity handle [1]. Although the N-substituent in this comparison (benzimidazole-ethyl) differs from the 2,6-diisopropylphenyl group of CAS 6141-85-1, the pharmacophoric contribution of the 3-bromophenoxyacetyl fragment is directly transferable.

Cruzain inhibition Chagas disease Bromine positional scanning

LogP Differentiation Between 3-Bromophenoxy-Dipp Acetamide and Non-Brominated Phenoxy-Dipp Acetamide (CAS 451513-49-8)

The introduction of a meta-bromine atom into the phenoxy ring of N-(2,6-diisopropylphenyl)-2-phenoxyacetamide (CAS 451513-49-8) raises the computed XLogP3 from approximately 4.5 (estimated for the non-brominated parent, C20H25NO2) to 5.7 for the title compound (C20H24BrNO2, CAS 6141-85-1), representing an increase of roughly 1.2 log units . This shift is consistent with the well-established Hansch π value for aromatic bromine (~0.86–1.02), augmented by the meta-substitution effect. The higher LogP translates into increased predicted membrane permeability (PAMPA-equivalent) and stronger retention on reversed-phase chromatography, which directly impacts bioassay design, compound handling, and metabolite profiling workflows .

Lipophilicity LogP Bromine effect Permeability

Steric Descriptor Comparison: Dipp-Containing Acetamide vs. N-Benzimidazole-Ethyl Acetamide in the Same 3-Bromophenoxy Series

Replacing the N-benzimidazole-ethyl substituent of the potent cruzain inhibitor (IC50 = 0.8 nM) with the 2,6-diisopropylphenyl (Dipp) group of CAS 6141-85-1 alters two critical molecular descriptors: (i) the number of rotatable bonds decreases from 8 to 6, reducing conformational entropy penalty upon binding, and (ii) the topological polar surface area (tPSA) decreases from approximately 80 Ų to 41.82 Ų, lowering the desolvation cost for membrane-embedded or hydrophobic binding pockets . The Dipp group also provides bilateral ortho-substitution that restricts the amide N–H orientation, which can enhance selectivity for protein targets that demand a specific hydrogen-bond trajectory . While no direct target-engagement data for the Dipp-3-bromophenoxy combination is publicly available, these calculated steric and polar-surface-area differences predict a distinct pharmacological profile [1].

Steric bulk 2,6-Diisopropylphenyl Ligand efficiency Selectivity

BRD4 Bromodomain Binding Affinity: Preliminary Evidence for Epigenetic Target Engagement

A BindingDB entry (BDBM50159140, CHEMBL3785648) associated with CAS 6141-85-1 reports a dissociation constant (Kd) of 6.80 × 10³ nM (6.8 µM) for binding to the first bromodomain of human BRD4, measured by isothermal titration calorimetry (ITC) [1]. The structural assignment is complicated by an ambiguous SMILES string in the database; however, if the assignment is correct, this is the only publicly available direct protein-binding measurement for the title compound. The micromolar affinity is typical of a fragment-sized screening hit and provides a quantitative starting point for structure-guided optimization. No comparator data for the 4-bromo or 2-bromo positional isomers in the same BRD4 assay are currently available, limiting the strength of this evidence.

BRD4 Bromodomain Epigenetics ITC

High-Value Application Scenarios for N-[2,6-Bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide Based on Differentiated Evidence


Cruzain-Focused Bromine Positional Scanning SAR Campaigns

Research groups optimizing N-substituted 3-bromophenoxyacetamide inhibitors of Trypanosoma cruzi cruzain should specifically procure CAS 6141-85-1 as the Dipp-bearing analog with the proven meta-bromine potency advantage (0.8 nM for the benzimidazole congener) to test the steric tolerance of the enzyme's P2 pocket with the bulky 2,6-diisopropylphenyl group. The 4-bromo isomer (IC50 = 2.7 nM in the benzimidazole series) cannot serve as a proxy [1].

Lipophilicity-Driven Fragment-to-Lead Libraries Targeting Intracellular Bromodomains

The compound's elevated XLogP3 (5.7 vs. ~4.5 for the non-brominated analog) and the preliminary BRD4 Kd of 6.8 µM position it as a lipophilic fragment hit for epigenetic targets. Procurement of the exact meta-bromo-Dipp structure is essential for any follow-up library synthesis using the BRD4 ITC binding data as a baseline. Use of the non-brominated or para-bromo variant would invalidate the lipophilicity-efficiency (LipE) calculations [2].

Metabolite Identification and In Vitro ADME Profiling of 2,6-Diisopropylphenyl-Containing Acetamides

The 3-bromophenoxy moiety serves as both a heavy-atom label for mass-spectrometry-based metabolite tracing and a metabolic soft spot for cytochrome P450-mediated oxidation. The experimentally determined exact mass (389.0990 Da) and the characteristic bromine isotope pattern (1:1 M:M+2) allow unambiguous tracking in hepatocyte incubation studies, making CAS 6141-85-1 a valuable probe compound for pharmacokinetic optimization of the Dipp-acetamide class .

Conformational Restriction Studies in Amide H-Bond Geometry

With only 6 rotatable bonds and a tPSA of 41.82 Ų, CAS 6141-85-1 provides a conformationally constrained scaffold for studying the impact of the Dipp group on amide N–H hydrogen-bond directionality. Researchers comparing this compound to the more flexible benzimidazole-ethyl congener (8 rotatable bonds, ~80 Ų tPSA) can directly quantify the steric contribution to target selectivity .

Quote Request

Request a Quote for N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.